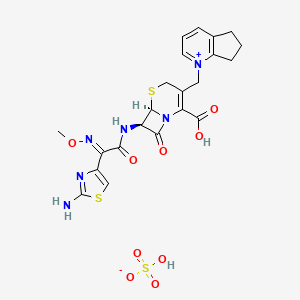

Cefpirome sulphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cefpirome Sulfate is the sulfate form of cefpirome, a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefpirome binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

Applications De Recherche Scientifique

1. Treatment of Obstetric and Gynecological Infections Cefpirome sulphate, a fourth-generation cephem antibiotic, has been found effective in treating obstetric and gynecological infections. It exhibits a broad spectrum of antibacterial activity against both Gram-positive and -negative bacteria and is highly stable to β-lactamase. Clinical studies have shown good efficacy and safety profiles in this area (Sagawa et al., 2000).

2. Gynecological Infections and Surgical Prophylaxis The antibiotic has also been studied for its effectiveness in treating various gynecological infections and as a prophylaxis post-vaginal hysterectomy. Cefpirome sulphate demonstrated good clinical and antibacterial efficacy, suggesting its utility in gynecological therapeutic applications (Hayashi et al., 2002).

3. Pharmacokinetics in Elderly Patients Research has investigated the pharmacokinetics of cefpirome sulphate in elderly patients, particularly its method of administration and impact on patients with decreased kidney function. These studies provide insights into how cefpirome sulphate can be more effectively used in elderly populations (Sugihara et al., 1998).

4. Use in Nanotechnology for Detection Innovative applications include using gold nanoparticles as a quick, visual, and spectrophotometric method for detecting cefpirome sulphate. This approach offers a rapid and sensitive method for the determination of this antibiotic (Abdulkareem Abdulraheem and Maha F. El-Tohamy, 2005).

5. Hemodialysis Patients Studies have focused on the pharmacokinetics of cefpirome in long-term hemodialysis patients, particularly those with high-flux membranes. This research is vital for understanding how cefpirome is metabolized and excreted in patients with end-stage renal disease (Thalhammer et al., 1996).

6. Tissue Penetration and Efficacy in Septic Patients Another critical area of research is the examination of cefpirome's penetration into subcutaneous adipose tissue in septic patients. This study is significant for understanding the drug's effectiveness in treating soft tissue infections in such patients (Sauermann et al., 2005).

Propriétés

Nom du produit |

Cefpirome sulphate |

|---|---|

Formule moléculaire |

C22H24N6O9S3 |

Poids moléculaire |

612.7 g/mol |

Nom IUPAC |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |

InChI |

InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15+;/t16-,20-;/m1./s1 |

Clé InChI |

RKTNPKZEPLCLSF-GNERTXCBSA-N |

SMILES isomérique |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |

SMILES canonique |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |

Pictogrammes |

Irritant; Health Hazard |

Synonymes |

3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate cefpirome cefpirome sulfate Cefrom HR 810 HR-810 Metran |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

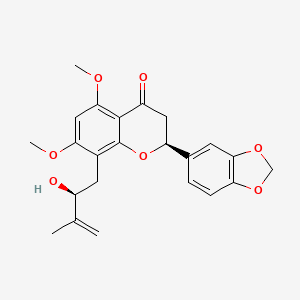

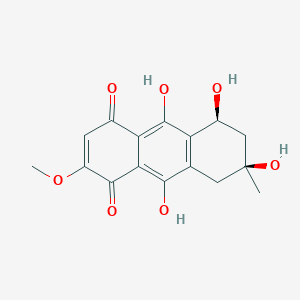

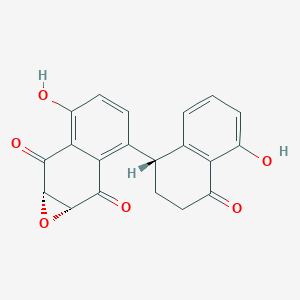

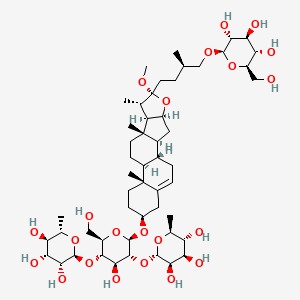

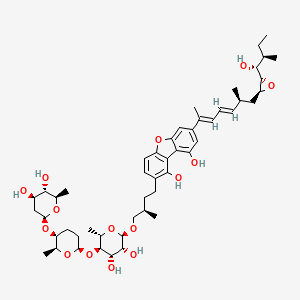

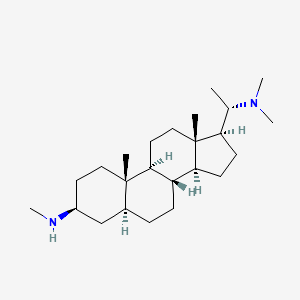

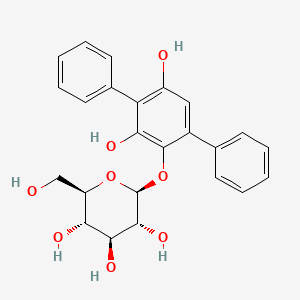

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4S)-4-(hydroxymethyl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1245273.png)

![methyl N-[1-[[4-hydroxy-5-[[2-[3-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]-2-oxoimidazolidin-1-yl]-3,3-dimethylbutanoyl]amino]-6-phenyl-1-(4-pyridin-2-ylphenyl)hexan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1245274.png)

![(2R*,3R*)-2,3-dihydro-7-hydroxy-2,3-dimethyl-2-[4,8-dimethyl-3(E)-7-nonadien-6-onyl]furo[3,2-c]coumarin](/img/structure/B1245275.png)

![2,3,6,7,12,13,16,17-Octahydropyrido[3,2,1-ij]quinolizino[1',9':6,7,8]chromeno[2,3-f]quinolin-18-ium](/img/structure/B1245281.png)